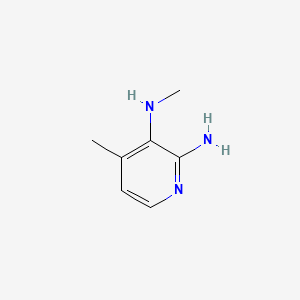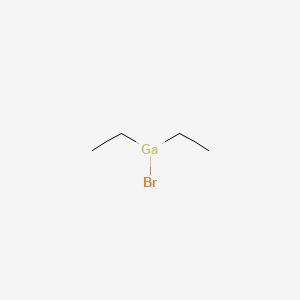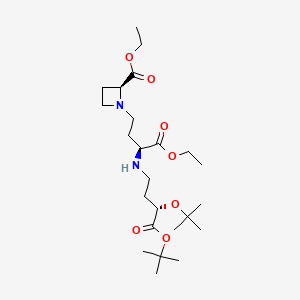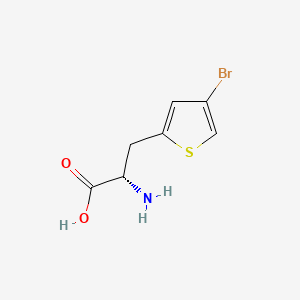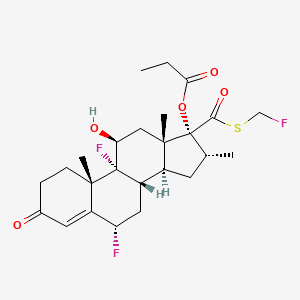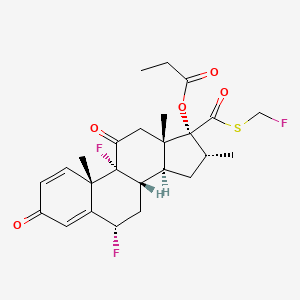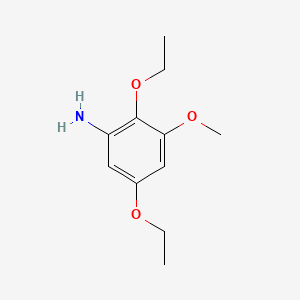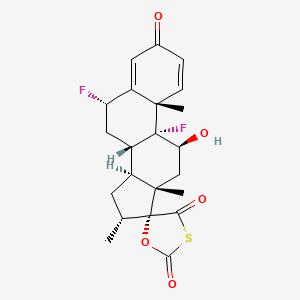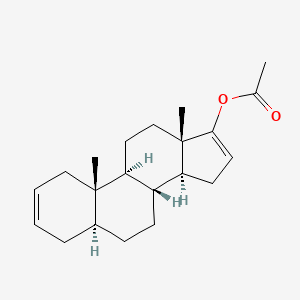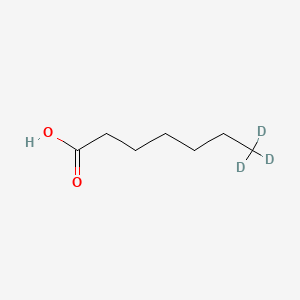
Heptanoic-7,7,7-D3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic-7,7,7-D3 acid is a stable isotope-labeled analog of heptanoic acid, a medium-chain fatty acid. This compound is commonly used as a tracer in metabolic studies to investigate the metabolism of fatty acids in humans and animals. It has a molecular formula of C7H11D3O2 and a molecular weight of 133.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic-7,7,7-D3 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Heptanoic-7,7,7-D3 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form heptanoic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce heptanol derivatives.
Substitution: Substitution reactions involve the replacement of the carboxyl group with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include heptanoic acid derivatives, heptanol derivatives, and various substituted heptanoic acids .
Scientific Research Applications
Heptanoic-7,7,7-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate the metabolism of fatty acids and other compounds.
Biology: Employed in studies related to lipid metabolism and the role of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of stable isotope-labeled standards for analytical methods and quality control.
Mechanism of Action
The mechanism of action of Heptanoic-7,7,7-D3 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural heptanoic acid. It serves as a substrate for enzymes involved in fatty acid metabolism, allowing researchers to track its metabolic fate using mass spectrometry and other analytical techniques . The molecular targets include enzymes such as acyl-CoA synthetase and fatty acid desaturase .
Comparison with Similar Compounds
Heptanoic-7,7,7-D3 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Heptanoic acid: The non-labeled analog of this compound, used in various industrial applications.
Hexanoic acid: A shorter-chain fatty acid with similar chemical properties but different metabolic pathways.
Octanoic acid: A longer-chain fatty acid with distinct biological roles and applications.
The isotopic labeling of this compound makes it particularly valuable for tracing metabolic pathways and studying the dynamics of fatty acid metabolism.
Properties
IUPAC Name |
7,7,7-trideuterioheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

